Benzene, 1-nitro-4-(tribromomethyl)-
Description
Significance of Nitroaromatic and Trihalomethyl-Substituted Organic Compounds in Contemporary Chemistry
Nitroaromatic compounds are a cornerstone of modern organic chemistry, serving as crucial intermediates in the synthesis of a vast array of materials, including dyes, polymers, pesticides, and explosives. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making these compounds valuable precursors for pharmaceuticals and other fine chemicals. Their biological activities are also a subject of extensive research, with some nitroaromatic compounds exhibiting antibacterial and antifungal properties.
Similarly, organic compounds bearing trihalomethyl groups, such as the tribromomethyl group, possess distinct chemical and physical properties that are leveraged in various scientific fields. The presence of three halogen atoms on a single carbon imparts significant steric bulk and alters the electronic nature of the molecule. This can enhance lipophilicity and metabolic stability, which are desirable traits in the design of bioactive molecules.
Contextualization within Aromatic Substitution Chemistry
The chemical behavior of Benzene (B151609), 1-nitro-4-(tribromomethyl)- is primarily governed by the principles of electrophilic and nucleophilic aromatic substitution. The nitro group is a strong deactivating group, meaning it reduces the rate of electrophilic aromatic substitution compared to unsubstituted benzene. It achieves this by withdrawing electron density from the aromatic ring, making it less attractive to electrophiles. Furthermore, the nitro group is a meta-director, guiding incoming electrophiles to the positions meta to it.
The tribromomethyl group also influences the reactivity of the benzene ring. Through its inductive effect, it deactivates the ring towards electrophilic attack. However, its steric bulk can play a role in directing incoming groups, often favoring the less sterically hindered positions. The interplay of these two substituents dictates the regioselectivity of further substitution reactions on the benzene ring.
Beyond electrophilic substitution on the ring, the compound offers other reactive sites. The nitro group can be reduced to an amino group, opening up a wide range of synthetic possibilities for creating new functionalized molecules. The tribromomethyl group can participate in nucleophilic substitution reactions, where the bromine atoms are displaced by other nucleophiles.
Overview of Advanced Research Directions for Benzene, 1-nitro-4-(tribromomethyl)-
Advanced research on Benzene, 1-nitro-4-(tribromomethyl)- is focused on harnessing its unique reactivity for various applications. Key research directions include:
Synthetic Intermediate: Its utility as a building block in multi-step organic syntheses is a primary area of investigation. The ability to selectively modify the nitro and tribromomethyl groups allows for the construction of complex molecular architectures. It serves as a precursor for synthesizing pharmaceuticals, agrochemicals, and specialty chemicals.
Pharmaceutical and Agrochemical Research: Derivatives of Benzene, 1-nitro-4-(tribromomethyl)- have been synthesized and evaluated for their potential biological activities. Preliminary studies have shown that some derivatives exhibit promising anti-cancer properties. The compound also serves as a model for studying drug metabolism, particularly for molecules containing nitro groups.
Materials Science: The reactivity of this compound makes it a candidate for the development of new materials. It can be used as a building block for creating polymers and other advanced materials with specific properties.
The following sections will delve deeper into the specific chemical properties, synthesis, and reactivity of Benzene, 1-nitro-4-(tribromomethyl)-, providing a comprehensive overview of its role in advanced chemical research.
Physicochemical Properties of Benzene, 1-nitro-4-(tribromomethyl)-
| Property | Value |
| Molecular Formula | C₇H₄Br₃NO₂ |
| Molar Mass | 373.82 g/mol |
| Appearance | Colorless or pale yellow crystal |
| Odor | Strong |
| Melting Point | 86-87 °C |
| Boiling Point (Predicted) | 359.6 ± 42.0 °C |
| Density (Predicted) | 2.366 ± 0.06 g/cm³ |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether |
Data sourced from ChemBK and Benchchem.
Interactive Data Table: Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Key Substituents |
| Benzene, 1-nitro-4-(tribromomethyl)- | 14505-17-0 | 373.82 | -NO₂, -CBr₃ |
| Benzene, 1-(bromomethyl)-4-nitro- | 100-11-8 | 216.03 | -NO₂, -CH₂Br |
| 4-Nitrotoluene (B166481) | 99-99-0 | 137.14 | -NO₂, -CH₃ |
This table provides a comparison of the target compound with structurally related molecules to highlight the differences in their molecular weights and substituent groups. nist.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-(tribromomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3NO2/c8-7(9,10)5-1-3-6(4-2-5)11(12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZRLXWDWGAGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Br)(Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565453 | |
| Record name | 1-Nitro-4-(tribromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14505-17-0 | |
| Record name | 1-Nitro-4-(tribromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitro-α,α,α-tribromotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry
Strategic Approaches to Introducing Nitro and Tribromomethyl Moieties
The two primary strategies for synthesizing 1-nitro-4-(tribromomethyl)benzene involve either the nitration of a tribromomethyl-substituted benzene (B151609) derivative or the sequential introduction of the nitro and tribromomethyl groups. The regiochemical outcome of these reactions is governed by the electronic and steric effects of the substituents present on the aromatic ring.
Electrophilic aromatic nitration is a cornerstone of aromatic chemistry, typically employing a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
A direct approach to the target molecule could be the nitration of (tribromomethyl)benzene (B1600666). This reaction is a classic example of electrophilic aromatic substitution on a deactivated benzene ring.
Electrophilic Aromatic Nitration Strategies
Nitration of Tribromomethyl-Substituted Benzene Derivatives
Mechanistic Considerations of Nitronium Ion Electrophilic Attack
The nitration process is initiated by the reaction of concentrated nitric acid with concentrated sulfuric acid, which serves as a catalyst and a dehydrating agent, to form the nitronium ion.
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The potent electrophile, NO₂⁺, then attacks the π-electron system of the (tribromomethyl)benzene ring. This leads to the formation of a resonance-stabilized carbocation intermediate, known as the arenium ion or sigma complex. The formation of this intermediate is the rate-determining step of the reaction. Finally, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.
Regioselectivity and Steric-Electronic Directing Effects of the Tribromomethyl Group
The tribromomethyl group (-CBr₃) is a strongly deactivating substituent due to the powerful electron-withdrawing inductive effect of the three bromine atoms. This effect is analogous to that of the trifluoromethyl (-CF₃) group, which is well-documented as a strong deactivator and a meta-director in electrophilic aromatic substitution reactions. masterorganicchemistry.comvaia.comcolumbia.eduyoutube.comlibretexts.org The -CBr₃ group withdraws electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles.
The strong inductive effect of the -CBr₃ group destabilizes the arenium ion intermediates formed during electrophilic attack. This destabilization is most pronounced when the positive charge of the arenium ion is located on the carbon atom directly attached to the -CBr₃ group, which occurs in the resonance structures for ortho and para attack. In contrast, the resonance structures for meta attack avoid placing the positive charge on this carbon. Consequently, the transition state leading to the meta-isomer is of lower energy, and the meta-substituted product is the major isomer formed. youtube.comyoutube.com
Table 1: Isomer Distribution in the Nitration of Benzotrifluoride (B45747) Derivatives
| Substrate | Nitrating Agent | Reaction Conditions | Isomer Distribution (%) | Reference |
|---|---|---|---|---|
| Benzotrifluoride | HNO₃/H₂SO₄ | Not specified | ~91% meta, ~6% ortho, ~3% para | columbia.edu |
| 3-Methylbenzotrifluoride | 98% HNO₃ | -16°C to -22°C | 43% 2-nitro, 31% 4-nitro, 24% 6-nitro | google.comgoogle.comgoogleapis.com |
| 3-Methylbenzotrifluoride | 98% HNO₃ in CH₂Cl₂ | -20°C to -25°C, then warm to 15°C | 44% 2-nitro, 26.6% 4-nitro, 29% 6-nitro | google.com |
Based on these electronic effects, the direct nitration of (tribromomethyl)benzene is expected to yield primarily Benzene, 1-nitro-3-(tribromomethyl)-. Therefore, this is not a viable route for the synthesis of the para-isomer, Benzene, 1-nitro-4-(tribromomethyl)-.
Influence of Acid Systems and Reaction Conditions
The choice of acid system and reaction conditions is crucial in nitration reactions. The mixture of concentrated nitric acid and sulfuric acid is the most common nitrating agent. The ratio of these acids influences the concentration of the nitronium ion. The reaction temperature is also a critical parameter; higher temperatures can lead to the formation of dinitrated and other side products. For deactivated substrates like (tribromomethyl)benzene, more forcing conditions (higher temperatures and more concentrated acids) are generally required to achieve a reasonable reaction rate.
An alternative and more effective strategy for the synthesis of Benzene, 1-nitro-4-(tribromomethyl)- involves a sequential approach where the nitro and tribromomethyl groups are introduced in separate steps. The order of these steps is critical for achieving the desired para-substitution pattern.
Given that the tribromomethyl group is a meta-director, it is necessary to introduce the nitro group first, which can then direct the subsequent introduction of the tribromomethyl group's precursor. A common and effective route is to start with toluene (B28343), which is then nitrated. The methyl group of toluene is an ortho, para-director, leading to a mixture of ortho- and para-nitrotoluene. The para-isomer can be separated and then subjected to side-chain bromination.
The free-radical bromination of the methyl group of p-nitrotoluene can be initiated by UV light or a radical initiator, such as benzoyl peroxide. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction proceeds via a chain mechanism involving bromine radicals, which selectively abstract the benzylic hydrogens. Exhaustive bromination of the methyl group leads to the formation of the tribromomethyl group.
Table 2: Research Findings on the Side-Chain Bromination of p-Nitrotoluene
| Starting Material | Brominating Agent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| p-Nitrotoluene | Bromine, 145-150°C | p-Nitrobenzyl bromide | 53-59% | orgsyn.org |
| p-Nitrotoluene | Bromine in the presence of antimony tribromide | p-Nitrobenzyl bromide | Not specified | scispace.com |
| p-Nitrotoluene | Electrochemical bromination using KBr/H₂SO₄ | p-Nitrobenzyl bromide | Up to 99% | iosrjournals.org |
| p-Nitrotoluene | NaBr-NaBrO₃-NaCl in ethylene (B1197577) dichloride | p-Nitrobenzyl bromide | 98.3% | rsc.orgresearchgate.net |
| p-Nitrotoluene | Bromine, 150°C | p-Nitrobenzal bromide (dibrominated) | Not specified, but implied as an intermediate | google.com |
While the complete conversion of p-nitrotoluene to p-nitrobenzotribromide is not explicitly detailed with yields in these specific sources, the principles of free-radical halogenation suggest that with a sufficient excess of the brominating agent and prolonged reaction times or more forcing conditions, the reaction can proceed to the tribrominated product. wikipedia.org This sequential pathway, starting with the nitration of toluene followed by the radical bromination of the separated p-nitrotoluene, represents the most plausible and regiochemically controlled synthesis of Benzene, 1-nitro-4-(tribromomethyl)-.
Radical Halogenation Methods for Tribromomethyl Formation
The formation of the tribromomethyl group on an aromatic ring is most commonly accomplished via a free radical halogenation reaction. This process involves the substitution of the hydrogen atoms of a methyl group with bromine atoms, initiated by light or a radical initiator.
The most direct and logical precursor for the synthesis of Benzene, 1-nitro-4-(tribromomethyl)- via radical halogenation is 4-nitrotoluene (B166481) . The methyl group of 4-nitrotoluene provides the benzylic hydrogens that are susceptible to radical abstraction, while the nitro group is already in the desired para position.
4-Nitrotoluene itself is readily synthesized from toluene through an electrophilic aromatic substitution reaction. The nitration of toluene using a mixture of nitric acid and sulfuric acid yields a mixture of isomers, with ortho-nitrotoluene and para-nitrotoluene being the major products. The para isomer can then be separated for subsequent reactions. This initial nitration step is crucial because the nitro group is a deactivating meta-director, which would make a subsequent Friedel-Crafts alkylation to introduce a methyl group impossible. Therefore, the methyl group from toluene must be present on the ring first to direct the incoming nitro group to the ortho and para positions.
The conversion of the methyl group of 4-nitrotoluene to a tribromomethyl group is a radical substitution reaction that proceeds in three steps for each hydrogen atom replaced. Various reagents and conditions can be employed to facilitate this transformation.
A classic laboratory method involves the use of elemental bromine (Br₂) in a non-polar solvent like carbon tetrachloride (CCl₄) . The reaction is typically initiated by exposure to sunlight or UV light, which provides the energy to homolytically cleave the bromine molecule and generate bromine radicals. The reaction proceeds smoothly, with the evolution of hydrogen bromide (HBr) gas. acs.org
Alternatively, modern methods may employ a combination of hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂) , along with a radical initiator such as Azobisisobutyronitrile (AIBN) . google.com This system generates bromine in situ and provides a controlled source of radicals for the reaction.
| Reagent System | Initiator | Solvent | Typical Conditions |
| Bromine (Br₂) | Sunlight / UV Light | Carbon Tetrachloride (CCl₄) | Boiling/Reflux |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux |
| HBr / H₂O₂ | Azobisisobutyronitrile (AIBN) | Organic Solvent | Heating |
This table presents common reagent systems for the radical bromination of benzylic methyl groups.
Multi-Step Synthesis Pathways Involving Functional Group Interconversions
The synthesis of Benzene, 1-nitro-4-(tribromomethyl)- is inherently a multi-step process. The most viable pathway involves a specific sequence of functional group introductions, dictated by the principles of electrophilic aromatic substitution. libretexts.orglibretexts.org
The preferred synthetic route is as follows:
Nitration of Toluene : Toluene is treated with a nitrating mixture (HNO₃/H₂SO₄) to produce a mixture of o-nitrotoluene and p-nitrotoluene.
Separation of Isomers : The desired p-nitrotoluene isomer is separated from the ortho isomer, typically through distillation or crystallization.
Radical Bromination : The purified p-nitrotoluene is subjected to radical bromination to convert the methyl group into a tribromomethyl group, yielding the final product, Benzene, 1-nitro-4-(tribromomethyl)-.
An alternative pathway, starting with the bromination of toluene to form 4-bromotoluene (B49008) followed by nitration, is less ideal for this specific target. While nitrating 4-bromotoluene would correctly place the nitro group, the subsequent radical bromination of the methyl group would proceed as before. However, the initial nitration of toluene is a very efficient and well-established industrial process for producing the required 4-nitrotoluene precursor.
Laboratory-Scale Synthesis and Optimization Studies
On a laboratory scale, the synthesis of Benzene, 1-nitro-4-(tribromomethyl)- involves precise control over reaction parameters and effective purification methods to ensure a high yield of the desired product.
Starting Material Selection and Derivatization
As established, 4-nitrotoluene is the key starting material for the final bromination step. It can be purchased commercially or synthesized from toluene. The synthesis from toluene requires the following considerations:
Reaction Temperature : The nitration of toluene must be carefully controlled, typically below 55°C, to prevent over-nitration (dinitration) and other side reactions.
Acid Ratio : A proper ratio of nitric acid to sulfuric acid is necessary to generate the nitronium ion (NO₂⁺) efficiently.
Once 4-nitrotoluene is obtained, the subsequent derivatization via bromination requires optimization of factors like the amount of brominating agent and the reaction time to ensure complete conversion to the tribrominated product without causing degradation or unwanted side reactions. Research has shown that the bromination can be completed in as little as 30 to 60 minutes under optimal conditions. acs.org
Isolation and Purification Techniques for Synthetic Intermediates and Products
Effective isolation and purification are critical at each stage of the synthesis.
Purification of 4-Nitrotoluene : If synthesized from toluene, the para isomer must be separated from the ortho isomer. This can be achieved by fractional distillation, as the boiling points of the isomers are different. Subsequent recrystallization can further enhance purity.
Purification of Benzene, 1-nitro-4-(tribromomethyl)- : After the bromination reaction, the crude product must be isolated and purified. A common laboratory procedure involves the following steps acs.org:
Solvent Removal : The reaction solvent (e.g., carbon tetrachloride) is removed by distillation.
Crystallization : The oily residue is cooled, allowing it to crystallize into a solid mass.
Recrystallization : The crude solid is dissolved in a hot solvent, such as 95% ethanol (B145695). Any insoluble impurities are removed by filtration. The hot filtrate is then cooled rapidly, causing the purified product to crystallize.
Collection : The fine crystals of Benzene, 1-nitro-4-(tribromomethyl)- are collected by suction filtration and dried.
Comparative Analysis of Synthetic Pathways with Analogous Halogenated and Nitroaromatic Compounds
The synthetic routes to nitroaromatic compounds bearing a trihalomethyl group at the para position are significantly influenced by the specific halogen present in the methyl group. The methods for synthesizing the trichloro- and trifluoromethyl analogs serve as important case studies.
The primary and most direct method for the synthesis of 1-nitro-4-(trichloromethyl)benzene is the free-radical chlorination of p-nitrotoluene. This method is advantageous as p-nitrotoluene is a readily available and relatively inexpensive starting material.
The reaction proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or a chemical radical initiator. Chlorine gas is bubbled through molten p-nitrotoluene at an elevated temperature. The reaction progresses through the stepwise substitution of the hydrogen atoms on the methyl group with chlorine atoms, forming p-nitrobenzyl chloride, p-nitrobenzal dichloride, and finally the desired p-nitrobenzotrichloride (1-nitro-4-(trichloromethyl)benzene).
Key reaction parameters that influence the yield and selectivity of the final product include temperature, the molar ratio of chlorine to p-nitrotoluene, and the intensity of UV irradiation. Careful control of these parameters is crucial to maximize the formation of the trichlorinated product while minimizing the formation of incompletely chlorinated intermediates and ring-chlorinated byproducts.
An alternative, though less common, synthetic approach involves the conversion of a p-nitrobenzoic acid to the corresponding trichloromethyl compound. chemsrc.com This can be achieved by reacting the carboxylic acid with a strong chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in the presence of a catalyst.
Table 1: Comparative Overview of Synthetic Pathways for 1-nitro-4-(trichloromethyl)benzene
| Synthetic Pathway | Precursor(s) | Key Reagents & Conditions | Advantages | Challenges |
| Free-Radical Chlorination | p-Nitrotoluene | Cl₂, UV light or radical initiator, elevated temperature | Readily available precursor, direct route | Formation of multiple chlorinated byproducts, potential for ring chlorination |
| Carboxylic Acid Conversion | p-Nitrobenzoic acid | PCl₅ or SOCl₂ with catalyst | Utilizes a different functional group precursor | Harsher reaction conditions, potential for side reactions |
The synthesis of 1-nitro-4-(trifluoromethyl)benzene typically follows one of two main pathways: the nitration of benzotrifluoride or a halogen exchange reaction starting from 1-nitro-4-(trichloromethyl)benzene.
The direct nitration of benzotrifluoride (trifluoromethylbenzene) is a common method. google.com Benzotrifluoride is treated with a nitrating agent, which is typically a mixture of concentrated nitric acid and sulfuric acid. The trifluoromethyl group is a deactivating and meta-directing group in electrophilic aromatic substitution. Consequently, the nitration of benzotrifluoride yields a mixture of isomers, primarily 3-nitrobenzotrifluoride, with smaller amounts of the 2-nitro and 4-nitro isomers. The separation of the desired 4-nitro isomer from this mixture can be challenging due to the similar physical properties of the isomers.
A more selective route to 1-nitro-4-(trifluoromethyl)benzene involves a halogen exchange (Halex) reaction, often referred to as the Swarts reaction. wikipedia.orgbyjus.com In this process, 1-nitro-4-(trichloromethyl)benzene is treated with a fluorinating agent, such as antimony trifluoride (SbF₃), often in the presence of a catalyst like antimony pentachloride (SbCl₅). wikipedia.org This reaction substitutes the chlorine atoms with fluorine atoms. The Swarts reaction is a powerful method for introducing fluorine into organic molecules and can provide a high yield of the desired trifluoromethyl compound. vedantu.comorganicmystery.com The choice of fluorinating agent and reaction conditions is critical for the efficiency of the halogen exchange.
Table 2: Comparative Overview of Synthetic Pathways for 1-nitro-4-(trifluoromethyl)benzene
| Synthetic Pathway | Precursor(s) | Key Reagents & Conditions | Advantages | Challenges |
| Nitration of Benzotrifluoride | Benzotrifluoride | HNO₃, H₂SO₄ | Utilizes a commercially available precursor | Produces a mixture of isomers requiring separation, trifluoromethyl group is deactivating |
| Halogen Exchange (Swarts Reaction) | 1-Nitro-4-(trichloromethyl)benzene | SbF₃, SbCl₅ (catalyst) | High selectivity for the 4-isomer, efficient halogen conversion | Requires the synthesis of the trichloromethyl precursor, handling of corrosive fluorinating agents |
Reaction Mechanisms and Transformational Chemistry
Electrophilic Aromatic Substitution Reactivity Profiling of Benzene (B151609), 1-nitro-4-(tribromomethyl)-
The presence of both a nitro (-NO₂) and a tribromomethyl (-CBr₃) group on the benzene ring significantly influences its susceptibility to electrophilic aromatic substitution (EAS).
Deactivating and Directing Effects of Nitro and Tribromomethyl Groups
Both the nitro and tribromomethyl groups are potent deactivating groups, meaning they reduce the reactivity of the benzene ring towards electrophiles. wikipedia.org This deactivation arises from their electron-withdrawing nature. The nitro group deactivates the ring through a combination of a strong inductive effect and a powerful resonance effect, which pulls electron density from the aromatic system. youtube.comyoutube.com This withdrawal of electron density is most pronounced at the ortho and para positions, making these sites significantly less favorable for electrophilic attack. youtube.comlibretexts.org Consequently, the nitro group is a meta-director. youtube.comsavemyexams.comchemguide.co.uk
Similarly, the tribromomethyl group is a strong deactivating group due to the cumulative inductive effect of the three electronegative bromine atoms. While it lacks the resonance deactivation of the nitro group, its inductive effect is substantial enough to be considered a deactivating and meta-directing group. vanderbilt.edu The combined deactivating effects of both substituents make "Benzene, 1-nitro-4-(tribromomethyl)-" highly resistant to electrophilic aromatic substitution.
Theoretical and Experimental Studies on Regioselectivity in Electrophilic Attack
The regioselectivity of electrophilic attack on a disubstituted benzene ring is determined by the directing effects of both substituents. In "Benzene, 1-nitro-4-(tribromomethyl)-", the nitro group at position 1 directs incoming electrophiles to the meta positions (3 and 5), while the tribromomethyl group at position 4 also directs to its meta positions (2 and 6).
When directing effects are in conflict, the more strongly deactivating group typically governs the position of substitution. The nitro group is generally considered a stronger deactivating group than the tribromomethyl group. youtube.com Theoretical studies and computational analysis can provide insights into the electron density of the aromatic ring, predicting that electrophilic attack is most likely to occur at the positions least deactivated by the combined influence of the two groups. youtube.com Experimental evidence from related compounds suggests that in such cases, the directing effect of the stronger deactivating group will predominate. libretexts.org
Nucleophilic Substitution Reactions Involving the Tribromomethyl Group
The tribromomethyl group serves as a reactive site for nucleophilic substitution reactions.
Scope and Limitations of Halogen Displacement Reactions
The bromine atoms of the tribromomethyl group can be displaced by various nucleophiles. The presence of the electron-withdrawing nitro group in the para position facilitates these reactions by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgyoutube.com However, the reaction can be sterically hindered, and the displacement of all three bromine atoms may require forcing conditions.
Formation of Derivatized Compounds through Nucleophilic Attack
A variety of derivatized compounds can be synthesized through nucleophilic attack on the tribromomethyl group. For instance, reaction with a strong base like sodium hydroxide (B78521) can lead to the hydrolysis of the tribromomethyl group to a carboxylic acid, forming 4-nitrobenzoic acid. Other nucleophiles can also be employed to generate different functional groups.
| Nucleophile | Product |
| Hydroxide (OH⁻) | 4-Nitrobenzoic acid |
| Alkoxides (RO⁻) | 1-Nitro-4-(trialkoxymethyl)benzene |
| Amines (RNH₂) | Can lead to various products, including potential formation of nitriles under certain conditions. |
Reduction Chemistry of the Nitro Group in Benzene, 1-nitro-4-(tribromomethyl)-
The nitro group is readily reduced to an amino group (-NH₂), a transformation that dramatically alters the electronic properties of the benzene ring.
This reduction can be achieved using several methods, including catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) or by using metals in acidic media (e.g., Sn or Fe in HCl). commonorganicchemistry.commasterorganicchemistry.comyoutube.com The choice of reducing agent can be crucial to avoid unwanted side reactions with the tribromomethyl group. scispace.com For example, while catalytic hydrogenation is effective, certain conditions might also lead to the reduction of the C-Br bonds. commonorganicchemistry.com
The reduction of the nitro group converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho, para-directing amino group. masterorganicchemistry.com This transformation opens up a wide range of subsequent synthetic possibilities for introducing new substituents onto the aromatic ring. The resulting compound, 4-(tribromomethyl)aniline, would be significantly more reactive towards electrophilic aromatic substitution than the starting material. doubtnut.com
| Reducing Agent | Product |
| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | 4-(Tribromomethyl)aniline |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 4-(Tribromomethyl)aniline |
| Sodium Hydrosulfite (Na₂S₂O₄) | 4-(Tribromomethyl)aniline |
Formation of Amino-Substituted Derivatives
The transformation of the nitro group into an amino group is a fundamental reaction in organic synthesis, yielding valuable aniline (B41778) derivatives. For Benzene, 1-nitro-4-(tribromomethyl)-, this conversion to 4-(tribromomethyl)aniline can be achieved through various reductive methods. The primary challenge lies in the selective reduction of the nitro group without affecting the tribromomethyl moiety.
Commonly employed methods for the reduction of aromatic nitro compounds to their corresponding anilines include catalytic hydrogenation and chemical reduction. wikipedia.org Catalytic hydrogenation, often utilizing catalysts such as Raney nickel or palladium-on-carbon, is a highly effective method. wikipedia.org For instance, the reduction of 2-bromo-5-nitrobenzotrifluoride (B1266209) to 5-amino-2-bromobenzotrifluoride is successfully carried out using Raney Ni and hydrogen gas. chemicalbook.com This suggests that similar conditions could be amenable to the reduction of Benzene, 1-nitro-4-(tribromomethyl)-.
Chemical reduction offers a range of reagents that can be tailored to the specific substrate. A classic approach involves the use of metals in acidic media, such as iron in the presence of an acid. wikipedia.org Other effective reducing agents include tin(II) chloride and sodium hydrosulfite. wikipedia.org The chemoselective reduction of nitroarenes in the presence of other reducible functional groups is a key consideration. For halogenated nitro compounds, maintaining the carbon-halogen bonds during the reduction of the nitro group is crucial.
Impact of Reducing Agents on Reaction Selectivity
The choice of reducing agent is paramount in determining the outcome of the reaction, particularly when multiple reducible functional groups are present, as in Benzene, 1-nitro-4-(tribromomethyl)-. The goal is typically the chemoselective reduction of the nitro group to an amine, while preserving the tribromomethyl group.
Several reducing systems are known for their high chemoselectivity in the reduction of nitroarenes. For example, a system composed of Co2(CO)8 and H2O has been shown to selectively reduce a variety of substituted nitrobenzenes to their anilines in high yields, leaving halide substituents untouched. scispace.com Similarly, β-cyclodextrin-modified transition metal catalysts have been employed for the chemoselective reduction of halo-nitro aromatic compounds. researchgate.net The use of NaBH4 in the presence of transition metal complexes like Ni(PPh3)4 can also enhance the reducing power of sodium borohydride (B1222165) to selectively reduce nitro groups. jsynthchem.com
It is important to note that harsher reducing agents or conditions could potentially lead to the reduction of the tribromomethyl group. For instance, some metal hydrides, while generally not used for nitro group reduction to anilines due to the formation of azo compounds, could also interact with the carbon-bromine bonds. wikipedia.org The relative reactivity of the nitro group and the tribromomethyl group will ultimately dictate the selectivity of a given reducing agent.
| Reducing System | Selectivity for Nitro Group Reduction | Potential Impact on Tribromomethyl Group |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | High | Generally low under controlled conditions |
| Iron in Acidic Media | High | Generally low |
| Tin(II) Chloride | High | Generally low |
| Co2(CO)8 / H2O | High | Low |
| NaBH4 / Ni(PPh3)4 | High | Low |
Investigation of Radical Reactions Involving the Tribromomethyl Group
The tribromomethyl group is a potential source of radicals, which can undergo a variety of transformations. The stability of the resulting benzylic radical plays a significant role in the propensity of this group to participate in radical reactions.
Homolytic Cleavage of Carbon-Bromine Bonds
A carbon-bromine bond can undergo cleavage in two ways: heterolytically, where one atom retains both electrons of the bond, or homolytically, where each atom retains one electron. chemistrysteps.comlibretexts.org Homolytic cleavage, also known as homolysis, results in the formation of radicals. pressbooks.pub This process is typically initiated by the input of energy in the form of heat or light. pressbooks.pub
For Benzene, 1-nitro-4-(tribromomethyl)-, the homolytic cleavage of one of the C-Br bonds would generate a bromine radical and a 4-nitro-α,α-dibromobenzyl radical. The benzylic position of this radical allows for resonance stabilization with the aromatic ring, which would lower the bond dissociation energy of the C-Br bond compared to a non-benzylic tribromomethyl group. scribd.com This increased stability makes the formation of the benzylic radical more favorable. The presence of the electron-withdrawing nitro group would also influence the stability of this radical intermediate.
Radical Initiated Transformations and Polymerization Potential
The formation of a radical from the tribromomethyl group opens up possibilities for subsequent radical-initiated transformations. One such transformation is the initiation of polymerization. wikipedia.org In radical polymerization, a radical initiator is used to generate a radical species that then reacts with a monomer to begin the formation of a polymer chain. libretexts.org
A radical generated from the homolytic cleavage of a C-Br bond in Benzene, 1-nitro-4-(tribromomethyl)- could potentially act as an initiator for the polymerization of vinyl monomers. wikipedia.org The process would involve the initial radical adding across the double bond of a monomer, creating a new radical that can then propagate the polymerization by reacting with subsequent monomer units. libretexts.org
Other radical-initiated transformations could include radical substitution reactions at the benzylic position or addition reactions to unsaturated systems. The specific pathway would depend on the reaction conditions and the other reactants present.
Cycloaddition and Rearrangement Reactions of Related Compounds
While specific cycloaddition and rearrangement reactions of Benzene, 1-nitro-4-(tribromomethyl)- are not extensively documented, the reactivity of related compounds provides valuable insights into its potential chemical behavior.
[3+2] Cycloaddition Pathways with Substituted Nitroalkenes
A study on the [3+2] cycloaddition reactions of (E)-3,3,3-tribromo-1-nitroprop-1-ene (TBMN), a compound that also contains both a tribromomethyl and a nitro group, offers a relevant comparison. nih.gov In this research, TBMN was reacted with a series of Z-C-aryl-N-phenylnitrones. The reactions were found to proceed with full regioselectivity and stereoselectivity, leading to the formation of 3,4-cis-4,5-trans-4-nitroisoxazolidines. nih.gov
Thermal Decomposition and Elimination Mechanisms of Related Systems
While specific experimental data on the thermal decomposition of Benzene, 1-nitro-4-(tribromomethyl)- is not extensively documented in publicly available literature, the reactivity of related systems provides insight into potential decomposition pathways. The structure of this compound, featuring both a nitro group and a tribromomethyl group on a benzene ring, suggests that thermal degradation would likely be initiated by the cleavage of the weakest chemical bonds.
In many nitroaromatic compounds, the C–NO2 bond is a primary site of initial fission under thermal stress. For instance, studies on the thermal stability of nitro-substituted benzotriazoles indicate that C–NO2 bond cleavage is a key initial step in their decomposition mechanism. mdpi.com This process generates an aryl radical and nitrogen dioxide (•NO2), which can then participate in complex secondary reactions.
Conversely, the tribromomethyl group also introduces points of thermal instability. The C–Br bonds in the CBr3 group are susceptible to homolytic cleavage. The related compound, benzotrichloride (B165768) (C6H5CCl3), is known to be unstable and hydrolyzes rapidly in the presence of moisture. wikipedia.orgnih.gov While this is a hydrolytic and not a purely thermal decomposition, it highlights the reactivity of the trihalomethyl group. Thermal decomposition of such groups can proceed via the sequential loss of halogen radicals.
Given these two reactive sites, the thermal decomposition of Benzene, 1-nitro-4-(tribromomethyl)- would likely involve a competition between C–N bond scission and C–Br bond scission. The relative activation energies for these two pathways would determine the dominant initial step. The presence of the strongly electron-withdrawing nitro group can influence the bond dissociation energy of the C–C bond connecting the tribromomethyl group to the aromatic ring, as well as the C-Br bonds themselves.
Elimination reactions, such as the formation of a double bond between the benzylic carbon and the ring, are less common for trihalomethyl groups compared to monohaloalkyl groups under purely thermal conditions without a base. Such eliminations typically require the abstraction of a hydrogen atom from an adjacent position, which is not present on the substituted carbon. Therefore, radical chain mechanisms initiated by C-Br or C-N bond cleavage are the more probable pathways for thermal decomposition.
Table 1: General Thermal Decomposition Pathways in Related Systems
| Compound Class | Primary Thermal Decomposition Pathway | Typical Products |
|---|---|---|
| Nitroaromatics | C–NO2 bond cleavage | Aryl radicals, NO2 |
This table presents generalized information for related classes of compounds in the absence of specific data for Benzene, 1-nitro-4-(tribromomethyl)-.
Tele-Nucleophilic Substitution in Trihalomethyl-Substituted Aromatics
The mechanism of this transformation has been studied in systems closely related to Benzene, 1-nitro-4-(tribromomethyl)-, such as 1-nitro-3-(trichloromethyl)benzene (B1620971). The reaction is not a direct substitution at the sp3-hybridized carbon of the trihalomethyl group. Instead, it proceeds through a multi-step sequence initiated by nucleophilic addition to the aromatic ring.
The key steps in the tele-nucleophilic substitution mechanism are:
Nucleophilic Addition: A nucleophile, such as a carbanion from a malonate ester, adds to an activated position on the aromatic ring. In nitro-substituted benzenes, these are typically the ortho and para positions relative to the nitro group. This addition breaks the aromaticity of the ring and forms a negatively charged intermediate known as a σH adduct.
Halide Elimination: The σH adduct is unstable. The negative charge distributed on the ring facilitates the elimination of a halide ion (e.g., Cl⁻ or Br⁻) from the trihalomethyl group. This step results in the formation of a neutral cyclohexadiene intermediate, which now contains a dihalomethylidene (=CX2) group.
Rearomatization: The cyclohexadiene intermediate subsequently undergoes a hydrogen shift (e.g., a 1,3- or 1,5-hydride shift) to regenerate the stable aromatic ring. This final step yields the product where a hydrogen atom on the ring has been substituted by the nucleophile, and one of the halogen atoms from the side chain has been eliminated.
A specific example involves the reaction of 1-nitro-3-(trichloromethyl)benzene with methylmagnesium chloride. The nucleophilic methyl group adds to the ring at the position para to the nitro group, forming a σH adduct. This intermediate then eliminates a chloride ion from the CCl3 group. A subsequent hydrogen shift leads to the final product, 3-(dichloromethyl)-1-nitro-6-methylbenzene, in which tele-substitution of a chlorine atom by a methyl group has occurred.
Table 2: Example of Tele-Nucleophilic Substitution
| Reactant | Nucleophile | Product | Yield |
|---|
Data sourced from a review on cine- and tele-substitution reactions.
This reaction pathway is significant as it allows for the functionalization of the aromatic ring while modifying the trihalomethyl side chain, providing synthetic routes that are not accessible through direct nucleophilic substitution mechanisms. The electron-withdrawing nitro group plays a crucial role in activating the ring for the initial nucleophilic attack, making this transformation feasible.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Benzene, 1-nitro-4-(tribromomethyl)- |
| Nitrogen dioxide |
| Benzotrichloride |
| 1-nitro-3-(trichloromethyl)benzene |
| Methylmagnesium Chloride |
Spectroscopic Characterization and Structural Elucidation of Benzene, 1 Nitro 4 Tribromomethyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule. For "Benzene, 1-nitro-4-(tribromomethyl)-", NMR is crucial for confirming the substitution pattern and understanding the electronic effects of the substituents.
The ¹H NMR spectrum of "Benzene, 1-nitro-4-(tribromomethyl)-" is expected to exhibit a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring, which is an AA'BB' system. The aromatic region will show two distinct signals, each integrating to two protons.
The protons ortho to the strongly electron-withdrawing nitro group (H-2 and H-6) are anticipated to be significantly deshielded and appear at a higher chemical shift (downfield). In contrast, the protons ortho to the tribromomethyl group (H-3 and H-5) would appear at a relatively lower chemical shift (upfield). The tribromomethyl group is also electron-withdrawing due to the inductive effect of the bromine atoms, but the nitro group's deshielding effect through resonance is more pronounced on the ortho and para positions. stackexchange.com
The expected chemical shifts can be estimated by considering the substituent effects. For instance, the protons ortho to a nitro group in nitrobenzene (B124822) resonate around 8.25 ppm. stackexchange.com The tribromomethyl group's influence would further modify these shifts. A predicted ¹H NMR data table is presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | ~8.3-8.4 | d (doublet) | ~8-9 |
| H-3, H-5 | ~7.8-7.9 | d (doublet) | ~8-9 |
This table is based on theoretical predictions and data from analogous compounds.
The ¹³C NMR spectrum of "Benzene, 1-nitro-4-(tribromomethyl)-" would display four signals for the aromatic carbons due to the molecule's symmetry, along with one signal for the tribromomethyl carbon.
The carbon atom attached to the nitro group (C-1) is expected to be significantly deshielded. The carbon bearing the tribromomethyl group (C-4) will also be downfield, though likely to a lesser extent than C-1. The chemical shift of the tribromomethyl carbon itself would be found at a much lower field compared to a methyl group, due to the strong deshielding effect of the three bromine atoms. In a related compound, 1-nitro-4-(trifluoromethyl)benzene, the trifluoromethyl carbon appears at approximately 123.2 ppm (q, J = 272 Hz). rsc.org A similar, though likely more upfield, shift is expected for the tribromomethyl carbon.
A predicted ¹³C NMR data table is provided below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NO₂) | ~148-150 |
| C-2, C-6 | ~124-126 |
| C-3, C-5 | ~130-132 |
| C-4 (C-CBr₃) | ~135-138 |
| -CBr₃ | ~30-40 |
This table is based on theoretical predictions and data from analogous compounds.
While ¹H and ¹³C NMR are primary tools, advanced multi-dimensional NMR techniques are invaluable for unambiguous structural confirmation, especially for more complex derivatives. researchgate.net
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show a correlation between the signals of the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the proton signals with their directly attached carbon atoms. It would definitively link the proton signals at ~8.3-8.4 ppm to the carbons at ~124-126 ppm (C-2, C-6) and the protons at ~7.8-7.9 ppm to the carbons at ~130-132 ppm (C-3, C-5).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons over two or three bonds. This would be particularly useful in confirming the assignments of the quaternary carbons. For example, the protons H-2 and H-6 would show correlations to C-4, and the protons H-3 and H-5 would show correlations to C-1.
These advanced techniques, by providing a detailed connectivity map of the molecule, leave no ambiguity in the structural elucidation. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule and can also be used to study conformational isomers. irjet.net
The IR and Raman spectra of "Benzene, 1-nitro-4-(tribromomethyl)-" would be dominated by vibrations associated with the nitro group, the tribromomethyl group, and the benzene ring.
Nitro Group (NO₂) Vibrations: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, the asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, and the symmetric stretch is found between 1300-1370 cm⁻¹. These are expected to be strong bands in the IR spectrum.
Tribromomethyl Group (CBr₃) Vibrations: The C-Br stretching vibrations are expected in the lower frequency region of the spectrum, typically between 500-700 cm⁻¹. Due to the presence of three C-Br bonds, both symmetric and asymmetric stretching modes would be present.
Benzene Ring Vibrations: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane C-H bending vibrations, which for a 1,4-disubstituted ring, are typically found in the 800-850 cm⁻¹ range.
A table of key vibrational mode assignments is presented below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |
| NO₂ Asymmetric Stretch | 1500-1570 | Strong | Medium |
| C=C Ring Stretch | 1400-1600 | Medium-Strong | Strong |
| NO₂ Symmetric Stretch | 1300-1370 | Strong | Strong |
| C-H Out-of-Plane Bend | 800-850 | Strong | Weak |
| C-Br Stretch | 500-700 | Strong | Strong |
This table is based on theoretical predictions and data from analogous compounds. esisresearch.org
Conformational analysis of "Benzene, 1-nitro-4-(tribromomethyl)-" would primarily focus on the rotation around the C-C bond connecting the tribromomethyl group to the benzene ring. While the barrier to rotation is expected to be relatively low, different staggered conformations could potentially exist. nih.gov
Vibrational spectroscopy can be a sensitive probe of conformational changes. nih.gov In principle, different conformers may exhibit slightly different vibrational frequencies for modes involving the tribromomethyl group and the adjacent part of the benzene ring. By comparing experimental spectra with theoretical spectra calculated for different conformations (using methods like Density Functional Theory), the most stable conformer in the gas phase or in a particular solvent can be identified. iu.edu.sa However, at room temperature, it is likely that the rotation around the C-CBr₃ bond is rapid, and the observed spectrum would be an average over the populated conformations.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which are crucial for the unambiguous determination of a compound's elemental composition. For "Benzene, 1-nitro-4-(tribromomethyl)-," with a chemical formula of C₇H₄Br₃NO₂, the theoretical exact mass of the molecular ion can be calculated with high precision.
The molecular formula C₇H₄Br₃NO₂ dictates a specific isotopic pattern in the mass spectrum due to the natural abundance of isotopes for each element, most notably bromine (⁷⁹Br and ⁸¹Br). The presence of three bromine atoms results in a characteristic isotopic cluster for the molecular ion, which serves as a definitive confirmation of the number of bromine atoms in the molecule.
| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₇H₄⁷⁹Br₃NO₂ | 371.7845 | 100.0 |
| C₇H₄⁷⁹Br₂⁸¹BrNO₂ | 373.7825 | 97.9 |
| C₇H₄⁷⁹Br⁸¹Br₂NO₂ | 375.7804 | 32.0 |
| C₇H₄⁸¹Br₃NO₂ | 377.7784 | 3.5 |
Experimental determination of the monoisotopic mass and the isotopic pattern by HR-MS, matching the theoretical values within a few parts per million (ppm), provides unequivocal confirmation of the molecular formula of "Benzene, 1-nitro-4-(tribromomethyl)-."
Key predicted fragmentation pathways for "Benzene, 1-nitro-4-(tribromomethyl)-" include:
Loss of a Bromine Radical: The cleavage of a C-Br bond is a common fragmentation pathway, leading to the formation of a [M-Br]⁺ ion.
Loss of the Nitro Group: Fragmentation involving the nitro group can occur through the loss of NO₂ (46 Da) or NO (30 Da).
Formation of the Tropylium (B1234903) Ion: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although the substitution pattern in this case might influence this pathway.
Cleavage of the Tribromomethyl Group: The entire -CBr₃ group or successive losses of bromine atoms can occur.
The analysis of a closely related compound, 4-nitrobenzyl bromide (C₇H₆BrNO₂), shows characteristic fragments that can serve as a model. Its mass spectrum typically displays a molecular ion peak and significant fragments corresponding to the loss of the bromine atom and the formation of the p-nitrobenzyl cation.
| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Origin |
|---|---|---|---|
| [M]⁺ | [C₇H₄Br₃NO₂]⁺ | 371.78 | Molecular Ion |
| [M-Br]⁺ | [C₇H₄Br₂NO₂]⁺ | 292.88 | Loss of a bromine radical |
| [M-NO₂]⁺ | [C₇H₄Br₃]⁺ | 325.80 | Loss of a nitro group |
| [C₇H₄Br₂]⁺ | [C₇H₄Br₂]⁺ | 245.88 | Loss of Br and NO₂ |
| [C₆H₄]⁺ | [C₆H₄]⁺ | 76.03 | Fragmentation of the aromatic ring |
In the synthesis of "Benzene, 1-nitro-4-(tribromomethyl)-," various byproducts can be formed due to incomplete reactions or side reactions. Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for the separation, detection, and identification of these impurities.
The synthesis of the target compound likely involves the nitration of a tribromomethylbenzene precursor or the bromination of p-nitrotoluene. wikipedia.org Potential byproducts that could be identified using GC-MS or LC-MS include:
Isomers: Ortho and meta isomers of the product may be formed, which can be separated chromatographically and identified by their characteristic mass spectra.
Partially Brominated Species: If starting from p-nitrotoluene, incompletely brominated intermediates such as 1-nitro-4-(dibromomethyl)benzene and 1-nitro-4-(monobromomethyl)benzene could be present.
Over-nitrated or Over-brominated Products: Depending on the reaction conditions, the introduction of additional nitro or bromo groups onto the aromatic ring could occur.
Starting Materials: Unreacted starting materials can be readily detected and quantified.
The combination of chromatographic retention time and mass spectral data allows for the confident identification of these byproducts, which is crucial for optimizing reaction conditions and ensuring the purity of the final product.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.
While a crystal structure for "Benzene, 1-nitro-4-(tribromomethyl)-" has not been reported in the crystallographic databases, analysis of structurally similar compounds can provide insights into its likely solid-state conformation. For instance, the crystal structure of 1-(chloromethyl)-4-nitrobenzene reveals that the nitro group is nearly coplanar with the aromatic ring. researchgate.net
A hypothetical crystal structure of "Benzene, 1-nitro-4-(tribromomethyl)-" would likely exhibit the following features:
Molecular Geometry: The benzene ring would be essentially planar. The nitro group and the tribromomethyl group would be situated at the para positions. The C-Br and C-N bond lengths and the angles within the aromatic ring would be consistent with those of other substituted benzenes.
Conformation: The rotational orientation of the nitro and tribromomethyl groups relative to the benzene ring would be determined. Steric hindrance from the bulky tribromomethyl group could influence the crystal packing.
Intermolecular Interactions: The crystal packing would be stabilized by a network of intermolecular interactions, such as halogen bonding (Br···O or Br···N), π-π stacking between the aromatic rings, and weak C-H···O hydrogen bonds.
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for organic molecules) |
| C-NO₂ bond length | ~1.47 Å |
| C-CBr₃ bond length | ~1.52 Å |
| C-Br bond lengths | ~1.94 Å |
| Dihedral angle (benzene ring - NO₂) | Small, indicating near co-planarity |
The precise determination of these parameters through X-ray crystallography would provide invaluable information for understanding the physicochemical properties and reactivity of "Benzene, 1-nitro-4-(tribromomethyl)-."
Theoretical and Computational Chemistry Insights
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of Benzene (B151609), 1-nitro-4-(tribromomethyl)- are largely dictated by the interplay between the electron-withdrawing nitro (-NO2) group and the tribromomethyl (-CBr3) group attached to the benzene ring.
HOMO-LUMO Energy Gaps and Charge Transfer Phenomena
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and stability. A smaller gap generally implies higher reactivity. researchgate.netwikipedia.org
For aromatic nitro compounds, the HOMO is typically a π-orbital of the benzene ring, while the LUMO is often a π*-orbital with significant contributions from the nitro group. The presence of electron-withdrawing groups like -NO2 and -CBr3 tends to lower the energy levels of both HOMO and LUMO. However, the effect is more pronounced on the LUMO, leading to a smaller HOMO-LUMO gap compared to benzene. This reduction in the energy gap facilitates charge transfer from the electron-rich benzene ring to the electron-deficient nitro group, a key factor in its chemical behavior.
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. researchgate.netwikipedia.org |
Natural Bonding Orbital (NBO) Analysis of Intramolecular Interactions and Stabilization
Natural Bonding Orbital (NBO) analysis is a powerful tool to understand the delocalization of electron density and the nature of intramolecular interactions. wikipedia.orgwisc.edu In Benzene, 1-nitro-4-(tribromomethyl)-, NBO analysis would reveal significant hyperconjugative interactions. These interactions involve the delocalization of electron density from the filled bonding orbitals of the benzene ring to the vacant anti-bonding orbitals of the C-Br and N-O bonds, and vice versa.
Mulliken Charge Distribution and Molecular Electrostatic Potentials
Mulliken charge analysis provides a method to estimate the partial atomic charges in a molecule. For Benzene, 1-nitro-4-(tribromomethyl)-, the highly electronegative oxygen and nitrogen atoms of the nitro group, as well as the bromine atoms of the tribromomethyl group, are expected to carry partial negative charges. Conversely, the carbon atoms of the benzene ring, particularly those adjacent to the substituents, and the carbon of the tribromomethyl group, would exhibit partial positive charges.
The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For this molecule, the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms of the benzene ring would exhibit positive potential (blue regions), making them prone to nucleophilic attack. researchgate.net
Reaction Pathway and Mechanism Elucidation
Theoretical and computational chemistry provides valuable tools for understanding the mechanisms of chemical reactions involving Benzene, 1-nitro-4-(tribromomethyl)-.
Molecular Electron Density Theory (MEDT) in Understanding Organic Reactions
Molecular Electron Density Theory (MEDT) is a modern theoretical framework that explains the feasibility of a chemical reaction based on the changes in electron density along the reaction pathway. For reactions involving Benzene, 1-nitro-4-(tribromomethyl)-, such as electrophilic aromatic substitution, MEDT can be employed to analyze the nucleophilic and electrophilic character of the reactants and identify the most favorable reaction channels. The theory posits that the reaction is driven by the accumulation of electron density in the regions where new bonds are formed.
Kinetic and Thermodynamic Aspects of Reaction Intermediates and Transition States
Computational methods can be used to calculate the energies of reactants, products, transition states, and intermediates, providing a detailed picture of the reaction's kinetic and thermodynamic profile. For instance, in an electrophilic aromatic substitution reaction on Benzene, 1-nitro-4-(tribromomethyl)-, the stability of the Wheland intermediate (a carbocation) is a key determinant of the reaction rate and regioselectivity.
Bonding Evolution Theory (BET) for Analysis of Bond Formation and Cleavage Processes
Bonding Evolution Theory (BET) provides a powerful framework for understanding the intricate electronic rearrangements that occur during a chemical reaction. By combining the topological analysis of the Electron Localization Function (ELF) with Thom's catastrophe theory, BET allows for a detailed, step-by-step description of bond formation and cleavage processes. The reaction pathway is partitioned into distinct Structural Stability Domains (SSDs), with the transitions between them marked by "catastrophes," which represent qualitative changes in the topology of the electron density, such as the formation or rupture of a chemical bond. mdpi.com
In the context of an electrophilic aromatic substitution reaction on Benzene, 1-nitro-4-(tribromomethyl)-, a BET analysis would elucidate the precise mechanism of C-H bond cleavage and C-E (electrophile) bond formation. The analysis would likely reveal a multi-step process:
Initial Electrophilic Attack: The process would begin with the approach of the electrophile. The electron density from the π-system of the deactivated benzene ring would shift towards the electrophile. The first catastrophe would likely correspond to the depopulation of the C=C double bond basins of the aromatic ring and the formation of a new V(C, E) disynaptic basin, representing the new C-E single bond. This step leads to the formation of the cationic Wheland intermediate (arenium ion) and disrupts the aromaticity of the ring.
Charge Delocalization: Within the SSD corresponding to the stable arenium ion, BET would show how the positive charge is delocalized across the ring, influenced by the strong inductive effects of the nitro and tribromomethyl groups. The topology of the ELF would reflect this delocalization.
Proton Abstraction and Aromaticity Restoration: The final phase of the reaction involves the cleavage of a C-H bond to restore the aromatic system. This would be characterized by a sequence of catastrophes: the formation of a V(H) monosynaptic basin as the C-H bond elongates and breaks, followed by the reformation of the aromatic π-system. mdpi.comresearchgate.net This final step regenerates the stable aromatic ring, now substituted with the electrophile.
By applying BET, chemists can move beyond simple arrow-pushing formalisms to a quantitative and deeply insightful understanding of the electron-level events that govern the reaction mechanism and regioselectivity. rsc.org
Quantum Mechanical Modeling of Substituent Effects
Quantum mechanical (QM) modeling is an indispensable tool for dissecting the electronic and steric influences of substituents on aromatic systems. For Benzene, 1-nitro-4-(tribromomethyl)-, QM calculations can quantify the effects of the powerfully deactivating nitro (-NO₂) and tribromomethyl (-CBr₃) groups.
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects, which modulate the electron density of the aromatic π-system. libretexts.orgchemistrysteps.com
Nitro Group (-NO₂): The nitro group is a canonical example of a strongly deactivating group. It exerts a powerful electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-M).
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework. lasalle.edu
Resonance Effect (-M): The nitro group can delocalize π-electrons from the ring onto its oxygen atoms, as shown in its resonance structures. This delocalization significantly reduces electron density, particularly at the ortho and para positions. auburn.edu This effect makes the ring much less nucleophilic and therefore less reactive towards electrophiles. lkouniv.ac.in
Tribromomethyl Group (-CBr₃): The tribromomethyl group is also a potent deactivating group, primarily through a strong inductive effect.
Inductive Effect (-I): The three highly electronegative bromine atoms strongly withdraw electron density from the central carbon atom. This carbon, in turn, pulls electron density from the attached aromatic ring. This effect is comparable to that of the well-studied trifluoromethyl (-CF₃) group. lasalle.edu
Resonance Effect: The -CBr₃ group does not have lone pairs or π-bonds that can conjugate with the aromatic ring, so it does not participate in resonance effects.
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
|---|---|---|---|---|
| Nitro (-NO₂) | -I (Strongly Withdrawing) | -M (Strongly Withdrawing) | Strongly Deactivating | Meta |
| Tribromomethyl (-CBr₃) | -I (Strongly Withdrawing) | None | Strongly Deactivating | Meta |
Beyond electronic effects, the spatial arrangement and size of substituents play a critical role in determining reaction outcomes. study.com Steric hindrance refers to the slowing of chemical reactions due to the bulk of the groups involved. youtube.com This is particularly relevant for substitution on the aromatic ring, where bulky groups can physically obstruct the approach of an electrophile to adjacent positions. youtube.com
In Benzene, 1-nitro-4-(tribromomethyl)-, the tribromomethyl group is exceptionally bulky due to the large atomic radii of the three bromine atoms. The nitro group is smaller but still contributes to the steric profile of the molecule.
Regioselectivity: The primary influence of steric hindrance is on the position of substitution. While the electronic effects of both groups direct incoming electrophiles away from the ortho and para positions relative to themselves, the steric bulk of the -CBr₃ group specifically disfavors attack at its adjacent ortho positions (positions 3 and 5). lasalle.edu An electrophile approaching these sites would experience significant repulsive interactions with the large bromine atoms.
Therefore, while the ring is strongly deactivated, any potential electrophilic attack would be overwhelmingly directed to positions 2 and 6. These positions are meta to the tribromomethyl group (electronically deactivated but sterically accessible) and ortho to the nitro group (strongly electronically deactivated). The conflict between electronic deactivation at the ortho-nitro positions and the steric hindrance at the ortho-tribromomethyl positions makes predicting a successful substitution challenging, though positions 2 and 6 remain the most probable sites of attack.
Conformational Analysis and Molecular Dynamics Simulations
Computational methods are essential for exploring the three-dimensional structure and dynamic behavior of molecules like Benzene, 1-nitro-4-(tribromomethyl)-.
Conformational Analysis: This involves identifying the most stable spatial arrangements (conformers) of a molecule. For Benzene, 1-nitro-4-(tribromomethyl)-, the primary degrees of freedom are the rotations around the C-N and C-C single bonds connecting the substituents to the ring. Quantum mechanical calculations can be used to compute the potential energy surface for these rotations.
C-NO₂ Rotation: In nitrobenzene (B124822) itself, the nitro group is nearly coplanar with the benzene ring to maximize resonance stabilization. A small dihedral angle is often observed. nih.gov
C-CBr₃ Rotation: The tribromomethyl group is roughly tetrahedral. Its rotation relative to the benzene ring will be governed by steric interactions between the bromine atoms and the ortho hydrogens of the ring. The lowest energy conformation will be one that minimizes these steric clashes, likely a "staggered" arrangement.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a "movie" of molecular behavior. doi.org An MD simulation of Benzene, 1-nitro-4-(tribromomethyl)- in a solvent could provide insights into:
Solvation and Intermolecular Interactions: How the molecule interacts with surrounding solvent molecules, which can influence its reactivity.
Dynamic Flexibility: The vibrational and rotational motions of the substituent groups, showing how flexible or rigid the molecule is at a given temperature.
Conformational Preferences: The relative populations of different rotational conformers over time, confirming the findings from static conformational analysis.
Advanced Research Applications and Future Directions
Role in Advanced Organic Synthesis
As an intermediate in organic synthesis, Benzene (B151609), 1-nitro-4-(tribromomethyl)- offers routes to a variety of complex molecules. The interplay between its two distinct functional groups allows for a range of chemical transformations. Aromatic nitro compounds are recognized as crucial intermediates in synthetic organic chemistry and the broader chemical industry. rsc.org
The utility of Benzene, 1-nitro-4-(tribromomethyl)- as a reagent stems from the specific reactivity of its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. Conversely, the nitro group can be reduced to a primary amine (aniline derivative), a versatile functional group that opens up numerous synthetic possibilities, including diazotization and coupling reactions.
The tribromomethyl group is also a key reactive site. It can participate in nucleophilic substitution reactions, where the bromine atoms are displaced by various nucleophiles. This allows for the introduction of a wide array of other functional groups, thereby enabling the construction of diverse and complex molecular frameworks.
Table 1: Reactivity of Functional Groups in Benzene, 1-nitro-4-(tribromomethyl)-
| Functional Group | Type of Reaction | Potential Outcome |
|---|---|---|
| Nitro Group (-NO₂) | Electrophilic Aromatic Substitution | Directs incoming groups to meta-position |
| Reduction | Forms an amino group (-NH₂) |
Nitro-substituted compounds are valuable precursors for the synthesis of heterocyclic compounds. uni-rostock.de The transformation of the nitro group into an amino group is a common strategy in the assembly of nitrogen-containing heterocycles. Following the reduction of the nitro group in Benzene, 1-nitro-4-(tribromomethyl)-, the resulting aminophenyl intermediate can undergo cyclization reactions. The tribromomethyl group, or a derivative thereof, can act as an electrophilic site to react with the newly formed amine or other introduced nucleophiles, leading to the formation of various heterocyclic ring systems. The high reactivity of nitro-compounds and the versatility of the nitro group in functional group manipulations make them efficient precursors in synthetic organic chemistry. rsc.org
The bifunctional nature of Benzene, 1-nitro-4-(tribromomethyl)- suggests its potential as a monomer or building block for the synthesis of novel functional materials and polymers. For instance, related compounds like 1,3,5-Tris(bromomethyl)benzene are used to create microporous polymers for selective gas adsorption and to fabricate proton exchange membranes for fuel cell applications. sigmaaldrich.com By analogy, after chemical modification of its functional groups, Benzene, 1-nitro-4-(tribromomethyl)- could be incorporated into polymer chains to impart specific properties such as thermal stability, altered electronic characteristics, or flame retardancy, owing to the presence of bromine. The extensive use of nitroaromatic compounds in the synthesis of polymers highlights the industrial relevance of this class of chemicals. nih.gov
Applications in Medicinal Chemistry Research as a Model Compound
In the realm of medicinal chemistry, Benzene, 1-nitro-4-(tribromomethyl)- serves as a valuable model compound for fundamental research, particularly in studying metabolic pathways and as an intermediate in the synthesis of biologically active molecules.
The metabolism of nitroaromatic compounds is a critical area of study due to the potential for producing reactive intermediates that can lead to toxicity. nih.govmdpi.com These compounds are typically metabolized via the reduction of the nitro group. cdc.gov This process occurs in a stepwise manner, forming nitroso and hydroxylamine (B1172632) intermediates, which are often highly reactive, before ultimately yielding the corresponding amine. cdc.gov
Benzene, 1-nitro-4-(tribromomethyl)- can serve as a model substrate for studying the enzymes and mechanisms involved in this reductive pathway, such as nitroreductases found in gut microflora and hepatic tissues. cdc.govnih.gov Understanding how the tribromomethyl substituent influences the rate and outcome of this metabolic process can provide valuable insights into the structure-metabolism relationships for this class of compounds.
Table 2: General Metabolic Reduction Pathway of Aromatic Nitro Groups
| Step | Precursor | Product | Notes |
|---|---|---|---|
| 1 | R-NO₂ (Nitro) | R-NO (Nitroso) | Two-electron reduction |
| 2 | R-NO (Nitroso) | R-NHOH (Hydroxylamine) | Two-electron reduction |
| 3 | R-NHOH (Hydroxylamine) | R-NH₂ (Amino) | Two-electron reduction |
This represents a generalized pathway; the exact mechanism and intermediates can vary. cdc.gov
Nitroaromatic compounds are established precursors in the synthesis of a wide range of pharmaceuticals and agrochemicals. nih.govnih.gov The chemical handles on Benzene, 1-nitro-4-(tribromomethyl)- allow for its use as a scaffold to build more complex molecules with potential biological activity. For example, the trichloromethyl analogue, 1-nitro-4-(trichloromethyl)benzene, is used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals. lookchem.comlookchem.com Similarly, other halogenated and nitrated benzene derivatives are critical building blocks for active pharmaceutical ingredients (APIs) and advanced pesticides. nbinno.com The dual functionality of Benzene, 1-nitro-4-(tribromomethyl)- allows for sequential or orthogonal chemical modifications, providing a strategic advantage in the synthesis of novel pharmacophores and agrochemical agents.
Contributions to Material Science Research
The unique molecular architecture of Benzene, 1-nitro-4-(tribromomethyl)-, featuring a reactive tribromomethyl group and an electron-withdrawing nitro group on an aromatic ring, positions it as a compound of interest in material science. Its utility stems from its potential to act as a versatile building block and an intermediate in the synthesis of specialized organic molecules.
Development of Advanced Materials
Research has explored the use of Benzene, 1-nitro-4-(tribromomethyl)- as a foundational component in the development of new materials. Its reactivity makes it a suitable candidate for creating polymers and other advanced materials. The presence of the tribromomethyl group offers a site for various chemical transformations, allowing for the incorporation of this unit into larger polymeric structures. Similarly, the nitro group can be chemically modified, further enhancing its versatility as a monomer or cross-linking agent. The high bromine content also suggests potential applications in the development of fire-retardant materials, where halogenated compounds are often employed to inhibit combustion processes.
Intermediates for Specialty Chemical Production
Benzene, 1-nitro-4-(tribromomethyl)- is primarily utilized as a synthetic intermediate for a range of specialty chemicals. The two functional groups on the benzene ring can be selectively targeted to build more complex molecular frameworks.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH2) group, yielding 4-(tribromomethyl)aniline. This transformation is significant because aromatic amines are crucial precursors for many dyes, pharmaceuticals, and agrochemicals. ingentaconnect.com
Reactions of the Tribromomethyl Group: The tribromomethyl group can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups. This allows for the synthesis of a wide array of derivatives with tailored properties.
This dual reactivity makes the compound a valuable intermediate in multi-step syntheses, providing a pathway to complex molecules used in the pharmaceutical, dye, and pesticide industries.
Emerging Research Areas in Environmental Chemistry
The widespread use of nitroaromatic compounds has led to their emergence as significant environmental contaminants, prompting extensive research into their behavior and remediation. nih.govnih.gov Benzene, 1-nitro-4-(tribromomethyl)- and related halogenated nitroaromatics are subjects of study within this field due to their potential toxicity and environmental persistence. researchgate.net
Investigation into Environmental Chemical Transformations and Fate of Nitroaromatics
Understanding the environmental journey of halogenated nitroaromatics is crucial for assessing their ecological impact. Research in this area focuses on the chemical and biological pathways through which these compounds are transformed.
The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes compounds like Benzene, 1-nitro-4-(tribromomethyl)- generally resistant to oxidative degradation. nih.govnih.gov Consequently, reductive transformation pathways are often more significant in the environment. Under anaerobic or reducing conditions, the nitro group can be transformed into nitroso, hydroxylamino, and ultimately amino groups. researchgate.net The presence of bromine atoms on the methyl group can influence these transformation rates and pathways, potentially leading to a unique set of intermediate products. The persistence and transformation of these compounds in soil and groundwater are of particular concern, as their degradation products may also have toxicological relevance. nih.govresearchgate.net
Exploration of Novel Catalytic Processes Involving Halogenated Aromatics
A significant challenge and an active area of research is the selective chemical transformation of halogenated nitroaromatics. acs.orgacs.org Catalytic hydrogenation is a key process used to convert the nitro group into a valuable amine group. The primary difficulty lies in achieving high selectivity for the reduction of the nitro group without simultaneously removing the halogen atoms (hydrodehalogenation). acs.org
Recent advancements have focused on developing highly selective heterogeneous catalysts. Research has identified several effective catalytic systems:
| Catalyst System | Solvent(s) | Key Findings | Reference(s) |
| Pt–V/C | THF, 2-methyl-THF, Anisole | Identified as a high-performance catalyst for selective hydrogenation. Solvent choice impacts substrate solubility and reaction rates. | acs.org |
| Raney Cobalt | Dialkylethers (e.g., THF) | Demonstrated high performance and selectivity in the hydrogenation of halogenated nitroaromatics. | acs.org |
| Pd-based catalysts | Various | Co-modification with organic and inorganic ligands can enhance selectivity by creating mixed valence states of Palladium, modulating reactant adsorption. | ccspublishing.org.cn |
These catalytic methods are vital for "green chemistry" approaches, transforming potentially harmful nitroaromatics into valuable chemical intermediates like haloanilines, which are used to synthesize pharmaceuticals, dyes, and pesticides. ingentaconnect.comccspublishing.org.cn The transition from batch reactions to continuous flow processes is also being explored to create safer and more efficient industrial applications. acs.orgacs.orgresearchgate.net
Design of Analogs with Tuned Reactivity and Selectivity for Specific Research Applications
The synthesis of analogs of Benzene, 1-nitro-4-(tribromomethyl)- is an emerging research direction aimed at creating molecules with precisely controlled properties. By systematically modifying the structure of the parent compound, researchers can investigate structure-activity relationships and design new molecules for specific applications. nih.govresearchgate.net
Key structural modifications and their potential impacts include:
Varying Halogenation: Replacing the tribromomethyl group with trichloromethyl or other halogenated groups can alter the compound's reactivity, lipophilicity, and metabolic stability.
Altering Substituent Position: Moving the nitro and tribromomethyl groups to different positions on the benzene ring can significantly impact the molecule's electronic properties and steric profile, which in turn affects its chemical reactivity and biological interactions. researchgate.net
Introducing Additional Functional Groups: Adding other substituents to the aromatic ring allows for fine-tuning of the molecule's properties for targeted applications, such as enhancing its efficacy in potential pharmaceutical roles.
This design-oriented approach allows scientists to create a library of related compounds, enabling the systematic exploration of how specific structural features influence chemical and biological activity. This is particularly relevant in drug discovery and the development of new functional materials. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
